![molecular formula C14H12BrN3O2S B3483347 N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B3483347.png)
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide
Overview
Description
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide binds to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is an important neurotransmitter in the brain. Additionally, N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide has been shown to induce endoplasmic reticulum stress, which further contributes to cancer cell death.
Biochemical and Physiological Effects:
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide has been shown to have a significant impact on cancer cell metabolism, leading to reduced cell proliferation and increased cell death. Additionally, N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide has been shown to have anti-inflammatory effects, which may have therapeutic applications in other diseases.
Advantages and Limitations for Lab Experiments
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide has several advantages for lab experiments, including its ability to selectively target glutaminase and its potent inhibitory activity. However, N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Additionally, further studies are needed to investigate the potential therapeutic applications of N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide in other diseases beyond cancer. Finally, the development of more efficient synthesis methods for N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide may facilitate its use in research and clinical settings.
Scientific Research Applications
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide has been extensively studied for its potential use in cancer therapy. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, as it provides the necessary nutrients for cell growth and survival. N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide inhibits glutaminase, thereby reducing the supply of nutrients to cancer cells and inducing cell death.
properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S/c1-20-11-4-2-3-9(7-11)13(19)18-14(21)17-12-6-5-10(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLFQUYRDNBNLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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